molecular formula C14H20ClNO6 B4953310 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4953310
M. Wt: 333.76 g/mol
InChI Key: HEMTYMPBLAEHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid is a chemical compound that combines the properties of both an organic amine and an oxalic acid salt. This compound is known for its unique chemical structure, which includes a chloro-dimethylphenoxy group attached to an ethylaminoethanol backbone. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 2-chloro-4,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4,6-dimethylphenoxy)ethanol
  • 2-(2-Chloro-4,6-dimethylphenoxy)ethylamine
  • 2-(2-Chloro-4,6-dimethylphenoxy)ethyl dimethylamine

Comparison

Compared to similar compounds, 2-[2-(2-Chloro-4,6-dimethylphenoxy)ethylamino]ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-(2-chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.C2H2O4/c1-9-7-10(2)12(11(13)8-9)16-6-4-14-3-5-15;3-1(4)2(5)6/h7-8,14-15H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMTYMPBLAEHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCNCCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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